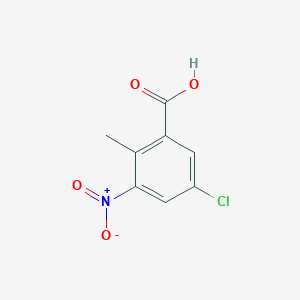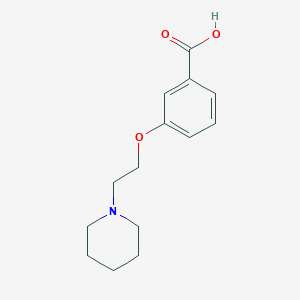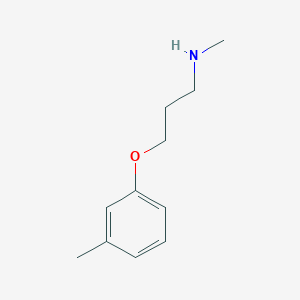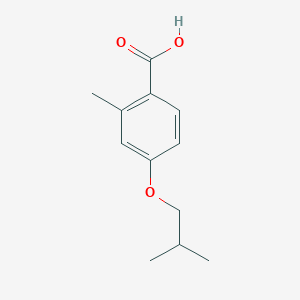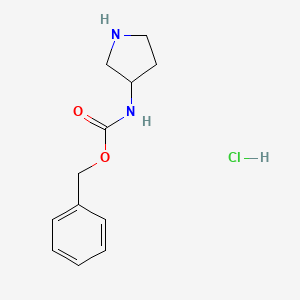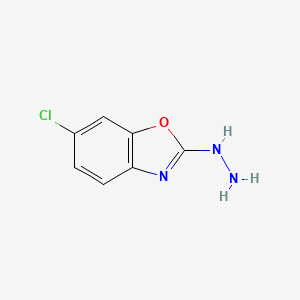
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, also known as 2-CME, is a synthetic compound that belongs to the piperidin-1-yl-ethanone family. It is a colorless, odorless, crystalline solid that is soluble in water and alcohol. 2-CME is widely used in scientific research, especially in the fields of organic chemistry and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- A study demonstrates the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone, a related compound to 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, which can undergo various reactions to yield compounds with potential antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Spectroscopic Characterization
- Research includes the synthesis of 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone, a compound with a similar structure, characterized using various spectroscopic methods (Govindhan et al., 2017).
Antibacterial and Antimicrobial Studies
- Another related compound, 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone, has been synthesized and evaluated for antimicrobial activity, showing potential as new lead molecules in antibacterial research (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Crystallographic Analysis
- Research on a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a new anti-tuberculosis drug candidate, includes the structural characterization of a compound similar to 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone (Eckhardt et al., 2020).
Enaminones and Hydrogen-bonding Patterns
- A study on enaminones, compounds related to 2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, focuses on their hydrogen-bonding patterns, which are crucial for understanding the compound's properties (Balderson et al., 2007).
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-7-8-3-2-4-11(6-8)9(12)5-10/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMZIDMISUVNMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-methoxymethyl-piperidin-1-yl)-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

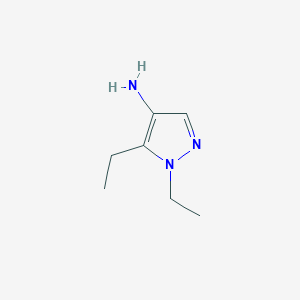
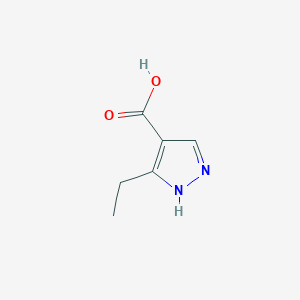
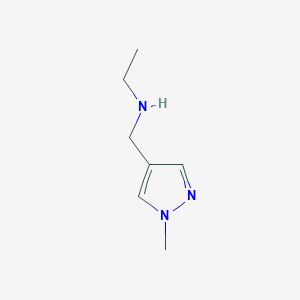
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
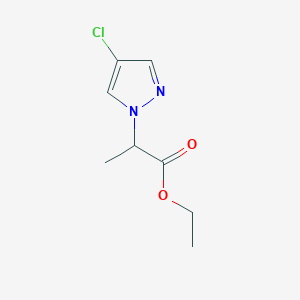
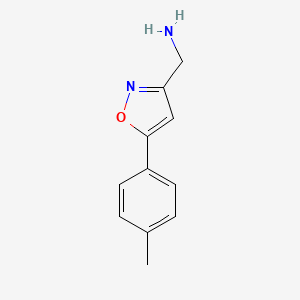
![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)
